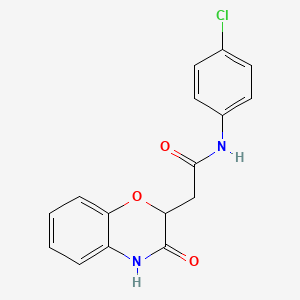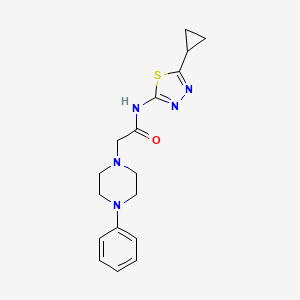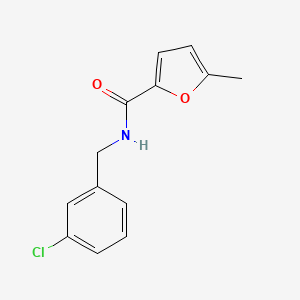![molecular formula C25H20Cl2N2O4S B4579343 5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)
5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
The synthesis and study of complex organic molecules, like the one mentioned, are crucial in the field of organic chemistry and materials science. These compounds often exhibit unique physical, chemical, and biological properties that make them of interest for various applications, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. The synthesis process may involve condensation reactions, the use of catalysts, and specific conditions to promote desired reactions while minimizing side reactions. For example, Patel et al. (2010) described the synthesis of thiazolidin-4-one derivatives through the refluxation of specific imidazol-5-one with thioglycolic acid in the presence of anhydrous zinc chloride and ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often analyzed using X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. Yin et al. (2008) discussed the structure of a thiazolidinone derivative as determined by X-ray crystallography, highlighting the twist conformation of the thiazolidinone ring and the dihedral angles between different phenyl rings in the molecule (Yin, Wan, Han, Wang, & Wang, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally related to the aforementioned chemical, highlights their antibacterial and anticancer properties. These compounds are synthesized through cyclization reactions and evaluated for their biological activities, demonstrating the versatility of the 2-thioxoimidazolidinone scaffold in drug design (M. Sherif, I.M.S. Eldeen, & E. Helal, 2013).
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of 5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone exhibit significant antimicrobial activities. For instance, new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones have been synthesized and tested for their antimicrobial activities, demonstrating effectiveness against pathogenic strains of bacteria and fungi (A. Stana, B. Tiperciuc, et al., 2014).
Antioxidant Properties and Neuroprotective Effects
The antioxidant and neuroprotective effects of related compounds have also been explored, with findings indicating potential benefits in reducing neuronal oxidative damage. This line of research suggests that derivatives of the compound may serve as promising agents for the treatment of conditions associated with oxidative stress (J. Hur, Sanghee Kim, et al., 2013).
Pharmacological Evaluation
Further pharmacological evaluations of 4-thiazolidinone derivatives have identified agonistic activities at benzodiazepine receptors, highlighting their potential as anticonvulsant agents. This research underscores the therapeutic versatility of the thiazolidinone ring system and its relevance in the development of new pharmacotherapies (M. Faizi, Reza Jahani, et al., 2017).
Propiedades
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4S/c1-31-21-8-4-3-7-20(21)29-24(30)19(28-25(29)34)12-15-6-5-9-22(32-2)23(15)33-14-16-10-11-17(26)13-18(16)27/h3-13H,14H2,1-2H3,(H,28,34)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRTOQUWGFKTE-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)
